5-ethyl-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
5-ethyl-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that features a unique combination of furan and thiophene rings These heterocyclic structures are known for their significant roles in various chemical and biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow reactors can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfonamide groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as lithium aluminum hydride (LiAlH4). Catalysts like palladium on carbon (Pd/C) are often used to facilitate hydrogenation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene-2-sulfonic acid derivatives, while reduction of the sulfonamide group can produce thiophene-2-amine derivatives .
Scientific Research Applications
5-ethyl-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 5-ethyl-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. Additionally, the furan and thiophene rings can interact with cellular receptors and proteins, modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonamide: Shares the sulfonamide group but lacks the furan ring, resulting in different chemical and biological properties.
Furan-2-sulfonamide: Contains the furan ring but not the thiophene ring, leading to variations in reactivity and applications.
5-(Hydroxymethyl)furan-2-carboxylic acid: Similar furan structure but different functional groups, affecting its chemical behavior and uses.
Uniqueness
5-ethyl-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide is unique due to its combination of furan and thiophene rings, which confer distinct electronic and steric properties.
Properties
IUPAC Name |
5-ethyl-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S3/c1-2-11-6-8-15(23-11)24(19,20)17-10-12-5-7-14(22-12)16(18)13-4-3-9-21-13/h3-9,16-18H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRGDAHECNBUHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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